Compound Description: Nitazoxanide [2-(5-nitrothiazol-2-ylcarbamoyl)phenyl acetate; Alinia] is a broad-spectrum antiparasitic drug classified as a thiazolide. It exhibits activity against various parasites, including helminths, anaerobic protozoa, bacteria, intracellular parasites, and viruses. In humans, nitazoxanide is rapidly metabolized to its equally effective metabolite, tizoxanide.
Relevance: While not directly structurally related to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide, nitazoxanide is discussed in the context of exploring novel antiparasitic agents, highlighting the importance of investigating diverse chemical structures for therapeutic applications. The research on nitazoxanide emphasizes the need to explore various chemical classes for potent and effective drug candidates, which may indirectly inform the search for related compounds to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide with improved pharmacological properties.
Tizoxanide
Compound Description: Tizoxanide is the major metabolite of nitazoxanide and possesses equivalent antiparasitic activity.
Compound Description: 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) is a newly synthesized analogue of nitazoxanide, exhibiting even greater potency against the kinetoplastid parasites Leishmania mexicana and Trypanosoma cruzi.
Relevance: Although not directly structurally analogous to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide, NTB shares the benzamide core structure. Furthermore, the exploration of NTB as a more potent analogue of nitazoxanide highlights the impact of subtle structural modifications on biological activity. This concept can be applied to the design and synthesis of related compounds to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide, potentially leading to improved efficacy and selectivity profiles.
Compound Description: (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100) is a potent and orally bioavailable purine-based Hsp90 inhibitor. It displays promising in vitro and in vivo activity against various human cancer xenograft models, leading to its selection as a clinical candidate.
Relevance: This compound contains the 1,3-benzodioxol moiety, a key structural feature also present in N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide. The presence of this common structural element suggests potential similarities in their physicochemical properties and potential biological targets. The development and success of MPC-3100 as an Hsp90 inhibitor could provide insights into the design and optimization of related compounds to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide with similar biological activities.
SSR240612
Compound Description: SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide hydrochloride] is a potent and selective non-peptide antagonist of the bradykinin B1 receptor. [, ] It exhibits promising in vitro and in vivo activity against various inflammatory and pain models, suggesting its potential as a novel therapeutic agent for chronic inflammatory diseases and pain. [, ]
Relevance: This compound also features the 1,3-benzodioxol moiety, highlighting its potential significance in contributing to biological activity in various molecular contexts. The presence of this shared structural element with N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide suggests potential overlaps in their pharmacological profiles or targets. Additionally, the successful development of SSR240612 as a potent and selective B1 receptor antagonist can inspire the design and optimization of related compounds to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide targeting similar receptor systems. [, ]
SB-431542
Compound Description: SB-431542 [4-[4-(1,3-benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide] is a selective inhibitor of the transforming growth factor β (TGFβ) type I receptor kinase (ALK5). It effectively inhibits TGFβ-induced Smad3 phosphorylation and subsequent downstream signaling, demonstrating its potential for treating fibrotic diseases.
Relevance: SB-431542 shares the benzamide core and the 1,3-benzodioxol moiety with N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide. This significant structural similarity suggests that these compounds could exhibit comparable physicochemical properties and potentially interact with similar biological targets. Moreover, the success of SB-431542 as a selective ALK5 inhibitor highlights the potential of the benzamide and 1,3-benzodioxol moieties in developing potent and selective kinase inhibitors, which could inform the exploration of related compounds to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide with similar pharmacological profiles.
Relevance: Although structurally distinct from N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide, Ivacaftor serves as an example of a potentiator drug targeting a specific protein function. This provides a conceptual framework for exploring related compounds to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide that may possess potentiator activity for different protein targets. The research on Ivacaftor emphasizes the importance of understanding potential interactions and effects of related compounds on target proteins and cellular processes.
INCB3344
Compound Description: INCB3344 [N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide] is a small-molecule antagonist of the chemokine receptor CCR2, exhibiting nanomolar affinity for the receptor and competitive inhibition of CCL2-induced G protein activation. [, , ] It binds to a distinct binding site at CCR2 compared to other antagonists, such as CCR2-RA, highlighting the presence of multiple binding sites on the receptor.
Relevance: INCB3344 features the 1,3-benzodioxol moiety and the benzamide core, similar to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide. This structural similarity suggests potential overlaps in their physicochemical properties and possible interactions with similar protein targets. Notably, both compounds contain the benzamide core connected to a 1,3-benzodioxol moiety, albeit with different linkers and additional substituents. This shared structural motif could be crucial for engaging specific protein-binding pockets or modulating biological activities. [, , ]
CCR2-RA
Compound Description: CCR2-RA is another small-molecule antagonist of CCR2, displaying nanomolar affinity for the receptor but exhibiting a noncompetitive or allosteric mode of inhibition. Its binding site on CCR2 is distinct from that of INCB3344, indicating the presence of multiple antagonist binding sites on the receptor.
Relevance: Although not directly structurally related to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide, CCR2-RA serves as an example of an allosteric antagonist targeting the same receptor as INCB3344, which shares structural features with the target compound. This highlights the potential for exploring allosteric modulation as a therapeutic approach for related compounds to N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide. The research on CCR2-RA and INCB3344 emphasizes the existence of multiple binding sites on a single receptor, potentially opening up new avenues for designing related compounds with distinct modes of action and pharmacological profiles.
Compound Description: N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride (JTC-801) is a potent and orally active non-peptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. [, ] Studies have shown that JTC-801 effectively blocks pronociceptive responses induced by low doses of N/OFQ, indicating its potential for treating pain. [, ]
Relevance: JTC-801, like N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide, contains a benzamide core. This shared structural motif may contribute to similar pharmacological properties and interactions with certain biological targets. Additionally, the development of JTC-801 as a potent NOP receptor antagonist highlights the potential of the benzamide core in designing novel therapeutic agents for pain management. [, ]
Compound Description: This compound is characterized by an intramolecular N-H...O hydrogen bond and a weak C-H...O hydrogen bond, leading to the formation of a C10 chain motif running parallel to the c axis in its crystal structure. The 6-amino-1,3-benzodioxol-5-yl moieties are involved in π-π stacking interactions.
Relevance: It shares the 6-amino-1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide. This structural similarity could imply comparable physicochemical properties and potential interactions with biological targets. Understanding the structural features and interactions of this related compound may provide insights into the design and optimization of N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide derivatives.
Compound Description: This compound crystallizes with two molecules in the asymmetric unit, exhibiting a centrosymmetric hydrogen-bonded tetramer with an R8(4)(16) motif as the main feature of its supramolecular structure.
Relevance: Similar to the previous compound, it also possesses the 6-amino-1,3-benzodioxol-5-yl moiety, also found in N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide. This shared structural element suggests potential similarities in their physicochemical properties and potential interactions with biological targets. Exploring the structural characteristics and interactions of this related compound may offer valuable insights into the design and optimization of N-(1,3-benzodioxol-5-yl)-2-[(4-chlorobenzoyl)amino]benzamide and its derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.